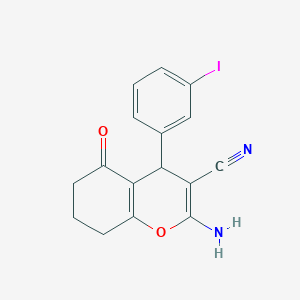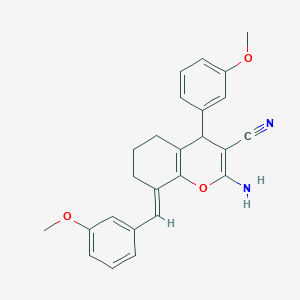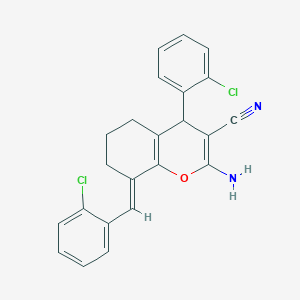![molecular formula C15H10BrF3N2O2S B387991 2-bromo-N-[(Z)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]benzamide](/img/structure/B387991.png)
2-bromo-N-[(Z)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N’-[3-oxo-3-(2-thienyl)-1-(trifluoromethyl)propylidene]benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a bromine atom, a thienyl group, and a trifluoromethyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 2-bromo-N’-[3-oxo-3-(2-thienyl)-1-(trifluoromethyl)propylidene]benzohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-bromobenzohydrazide with 3-oxo-3-(2-thienyl)-1-(trifluoromethyl)propylidene under specific reaction conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-bromo-N’-[3-oxo-3-(2-thienyl)-1-(trifluoromethyl)propylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-bromo-N’-[3-oxo-3-(2-thienyl)-1-(trifluoromethyl)propylidene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate, particularly in the development of new drugs with specific biological activities.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-N’-[3-oxo-3-(2-thienyl)-1-(trifluoromethyl)propylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
When compared to similar compounds, 2-bromo-N’-[3-oxo-3-(2-thienyl)-1-(trifluoromethyl)propylidene]benzohydrazide stands out due to its unique combination of functional groups. Similar compounds include:
2-bromo-N’-[3-oxo-3-(2-furyl)-1-(trifluoromethyl)propylidene]benzohydrazide: This compound has a furyl group instead of a thienyl group.
2-bromo-N’-[3-oxo-3-(2-pyridyl)-1-(trifluoromethyl)propylidene]benzohydrazide: This compound contains a pyridyl group instead of a thienyl group.
These similar compounds share some chemical properties but differ in their specific applications and reactivity due to the variations in their functional groups.
Properties
Molecular Formula |
C15H10BrF3N2O2S |
|---|---|
Molecular Weight |
419.2g/mol |
IUPAC Name |
2-bromo-N-[(Z)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]benzamide |
InChI |
InChI=1S/C15H10BrF3N2O2S/c16-10-5-2-1-4-9(10)14(23)21-20-13(15(17,18)19)8-11(22)12-6-3-7-24-12/h1-7H,8H2,(H,21,23)/b20-13- |
InChI Key |
HIYYGHLUTUEDMW-MOSHPQCFSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NN=C(CC(=O)C2=CC=CS2)C(F)(F)F)Br |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C(/CC(=O)C2=CC=CS2)\C(F)(F)F)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=C(CC(=O)C2=CC=CS2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B387908.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B387910.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({3-cyano-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B387912.png)

![2-[[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B387918.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B387920.png)

![2-[(4-Iodobenzyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B387924.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B387925.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate](/img/structure/B387926.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B387927.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-{3-nitrobenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B387930.png)
![1-{(E)-[(3-methoxyphenyl)imino]methyl}-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B387931.png)
